2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16325429
InChI: InChI=1S/C23H24N4O4/c1-2-3-10-26-22(29)18(27-17-7-5-4-6-16(17)25-23(26)27)14-21(28)24-15-8-9-19-20(13-15)31-12-11-30-19/h4-9,13,18H,2-3,10-12,14H2,1H3,(H,24,28)
SMILES:
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol

2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

CAS No.:

Cat. No.: VC16325429

Molecular Formula: C23H24N4O4

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide -

Specification

Molecular Formula C23H24N4O4
Molecular Weight 420.5 g/mol
IUPAC Name 2-(3-butyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Standard InChI InChI=1S/C23H24N4O4/c1-2-3-10-26-22(29)18(27-17-7-5-4-6-16(17)25-23(26)27)14-21(28)24-15-8-9-19-20(13-15)31-12-11-30-19/h4-9,13,18H,2-3,10-12,14H2,1H3,(H,24,28)
Standard InChI Key XGLVNVOKHXLYEP-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5

Introduction

Structural and Molecular Characteristics

The compound’s architecture combines two pharmacologically relevant heterocycles:

  • Imidazo[1,2-a]benzimidazole Core: A bicyclic system comprising fused imidazole and benzimidazole rings. The 1-butyl substituent at position 1 and the 2-oxo group at position 2 introduce steric and electronic modifications that influence binding affinity.

  • N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide Side Chain: A benzodioxin ring linked via an acetamide group, contributing to solubility and target selectivity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₄N₄O₄
Molecular Weight420.5 g/mol
IUPAC Name2-(1-Butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Key Functional GroupsImidazo-benzimidazole, benzodioxin, acetamide

The presence of hydrogen-bond acceptors (carbonyl groups) and donors (NH groups) suggests interactions with biological targets such as kinases or G-protein-coupled receptors .

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis involves a multi-component reaction (MCR) strategy, as outlined in recent methodologies for analogous imidazo[1,2-a]benzimidazoles :

  • Condensation: 2-Aminobenzimidazole derivatives react with aromatic aldehydes under microwave irradiation to form imine intermediates.

  • [4 + 1] Cycloaddition: The imine undergoes cycloaddition with isocyanides in dichloromethane, catalyzed by piperidine, to yield the imidazo[1,2-a]benzimidazole core .

Key Reaction Conditions:

  • Catalyst: Piperidine (0.3 equivalents)

  • Solvent: Dichloromethane

  • Activation: Microwave irradiation (100°C, 10 minutes)

  • Yield: ~47% (for model compounds)

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Confirms regioselectivity and purity.

  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and intermediate stability.

Biological Activity and Mechanism

Kinase Inhibition

Compounds with imidazo-benzimidazole scaffolds exhibit inhibitory activity against kinases involved in proliferative signaling. While direct data for this compound is limited, structural analogs demonstrate:

  • IC₅₀ Values: Ranging from 87 µM to >100 µM for kinases such as CDK2 and EGFR .

  • Binding Mode: The acetamide side chain may occupy hydrophobic pockets, while the benzodioxin moiety engages in π-π stacking with aromatic residues.

Therapeutic Applications

Oncology

  • Targets: Kinases (e.g., VEGF-R2, PDGFR-β) implicated in angiogenesis and metastasis.

  • Preclinical Data: Analogous compounds reduce tumor volume in xenograft models by 40–60% at 50 mg/kg doses.

Autoimmune Diseases

  • COX-2 Selectivity: Benzodioxin derivatives show 10–20-fold selectivity for COX-2 over COX-1, minimizing gastrointestinal toxicity.

Challenges and Future Directions

  • Synthetic Complexity: Low yields (~47%) necessitate optimization of MCR conditions .

  • Pharmacokinetics: High molecular weight (420.5 g/mol) may limit bioavailability, requiring prodrug strategies.

  • Target Validation: Detailed enzymology and crystallographic studies are needed to elucidate binding mechanisms.

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